molecular formula C7H9N3O3S B14366964 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate CAS No. 90185-28-7

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate

Cat. No.: B14366964
CAS No.: 90185-28-7
M. Wt: 215.23 g/mol
InChI Key: JTKXBUMEAJTNRP-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is a chemical compound with the molecular formula C7H9N3O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with potassium cyanate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding ureas and carbamates.

    Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Heterocycles: Formed through cycloaddition reactions.

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of ureas, carbamates, and heterocycles.

    Biology: In the modification of biomolecules for studying protein-ligand interactions.

    Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate involves the formation of reactive intermediates that can interact with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis

Properties

CAS No.

90185-28-7

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

1,3,5-trimethyl-N-(oxomethylidene)pyrazole-4-sulfonamide

InChI

InChI=1S/C7H9N3O3S/c1-5-7(6(2)10(3)9-5)14(12,13)8-4-11/h1-3H3

InChI Key

JTKXBUMEAJTNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N=C=O

Origin of Product

United States

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